3-(4-fluorophenyl)thiazolidine-2,4-dione chemical structure and properties
3-(4-fluorophenyl)thiazolidine-2,4-dione chemical structure and properties
Title: 3-(4-Fluorophenyl)thiazolidine-2,4-dione: Chemical Properties, Synthesis, and Therapeutic Potential
Executive Summary
The thiazolidine-2,4-dione (TZD) scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in metabolic regulation via PPARγ agonism. However, the specific N-aryl substitution found in 3-(4-fluorophenyl)thiazolidine-2,4-dione introduces distinct physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of its structural identity, synthetic methodologies, structure-activity relationships (SAR), and experimental workflows, designed for researchers and drug development professionals.
Chemical Identity and Structural Significance
3-(4-Fluorophenyl)thiazolidine-2,4-dione (CAS: 51964-22-8) is a heterocyclic compound characterized by a five-membered TZD ring substituted at the N3 position with a 4-fluorophenyl group[1],. Unlike classical 5-substituted TZDs (e.g., pioglitazone), N-aryl TZDs are frequently utilized as high-value intermediates or standalone active pharmaceutical ingredients (APIs) targeting kinase inhibition and antimicrobial pathways[2].
Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)thiazolidine-2,4-dione
| Property | Value | Structural Implication |
| CAS Number | 51964-22-8 | Unique identifier for regulatory and synthetic tracking[1]. |
| Molecular Formula | C9H6FNO2S | Indicates a high degree of heteroatom incorporation. |
| Molecular Weight | 211.21 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| SMILES | O=C1CSC(=O)N1c2ccc(F)cc2 | Defines the N-linkage between the TZD and fluorophenyl rings. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability (Lipinski compliance). |
| Hydrogen Bond Acceptors | 3 | Facilitates interaction with kinase hinge regions or nuclear receptors. |
Rational Design: The Role of Para-Fluoro Substitution
The incorporation of a fluorine atom at the para position of the phenyl ring is a deliberate structural optimization driven by two causal factors:
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Metabolic Stability: The para position of an unsubstituted phenyl ring is highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated hydroxylation. Fluorine, being highly electronegative and possessing a van der Waals radius similar to hydrogen, effectively blocks this metabolic liability without inducing severe steric clashes, thereby prolonging the compound's biological half-life[3].
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Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of fluorine modulates the electron density of the N-phenyl ring. This alters the pKa of the adjacent TZD system and enhances the molecule's ability to form multipolar interactions (halogen bonding) within hydrophobic protein pockets.
Synthetic Methodology
The synthesis of 3-(4-fluorophenyl)thiazolidine-2,4-dione relies on a highly efficient, self-validating cyclocondensation pathway. The causality behind this specific route is the avoidance of unstable isocyanate intermediates, utilizing instead a stable chloroacetamide precursor[4],[2].
Step-by-Step Synthesis Protocol
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Step 1: N-Acylation. Dissolve 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq). Cool to 0°C. Dropwise add chloroacetyl chloride (1.1 eq).
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Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the aniline nucleophile, ensuring complete conversion to N-(4-fluorophenyl)chloroacetamide.
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Step 2: Cyclocondensation. Isolate the intermediate and dissolve in dry acetone. Add potassium thiocyanate (KSCN) (1.5 eq) and reflux for 4-6 hours.
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Causality: The thiocyanate ion acts as an ambidentate nucleophile. The sulfur atom executes an SN2 displacement of the chloride, followed by rapid intramolecular cyclization onto the amide carbonyl to form a 2-imino-3-(4-fluorophenyl)thiazolidin-4-one intermediate[4].
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Step 3: Acidic Hydrolysis. Treat the 2-imino intermediate with 2N aqueous HCl and reflux for 2 hours.
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Causality: The acidic environment protonates the imine nitrogen, rendering the carbon highly electrophilic. Water attacks this center, leading to the expulsion of ammonia and the formation of the thermodynamically stable 2,4-dione.
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Synthetic pathway for 3-(4-fluorophenyl)thiazolidine-2,4-dione.
Pharmacological Profile and Mechanisms of Action
While 5-benzylidene TZDs are classical PPARγ agonists, N-aryl TZDs like 3-(4-fluorophenyl)thiazolidine-2,4-dione serve as versatile scaffolds for dual-target modulation. Recent structural biology studies indicate that functionalized derivatives of this core act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis. The TZD core acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase, while the 4-fluorophenyl group occupies the hydrophobic specificity pocket.
Dual pharmacological modulation pathways of N-aryl TZD derivatives.
Experimental Validation Workflows
To ensure robust, reproducible data when evaluating the biological efficacy of synthesized TZD derivatives, a self-validating in vitro assay system is required.
Standardized VEGFR-2 Kinase Inhibition Assay Protocol:
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Reagent Preparation: Prepare a 10 mM stock of the TZD compound in 100% DMSO. Perform serial dilutions to achieve a concentration range of 0.1 nM to 10 µM (final DMSO concentration ≤ 1%).
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Enzyme Reaction: In a 384-well plate, combine 10 µL of recombinant VEGFR-2 enzyme (0.5 ng/well) with 5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding.
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Catalytic Initiation: Add 10 µL of an ATP/substrate mix (containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide).
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Self-Validation Controls:
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Positive Control: Sorafenib (known VEGFR-2 inhibitor) to validate assay sensitivity.
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Negative Control: Vehicle (1% DMSO) to establish baseline maximum kinase activity.
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Detection: After 60 minutes, add Kinase-Glo® reagent to measure residual ATP via luminescence. Calculate IC50 using a four-parameter logistic non-linear regression model.
Structure-Activity Relationship (SAR)
Comparative analysis of N-aryl substitutions highlights the superiority of the para-fluoro configuration in balancing efficacy and pharmacokinetic stability.
Table 2: Comparative SAR Data for N-Aryl TZD Derivatives
| N-Aryl Substituent | Target Affinity (Relative) | Metabolic Half-Life | Primary Limitation / Advantage |
| -H (Unsubstituted) | Baseline | Short | Rapid clearance via para-hydroxylation. |
| -F (4-Fluoro) | High | Prolonged | Optimal balance of lipophilicity and CYP450 resistance[3]. |
| -Cl (4-Chloro) | High | Prolonged | Increased toxicity risk due to excessive lipophilicity. |
| -OCH3 (4-Methoxy) | Moderate | Moderate | Susceptible to O-demethylation; lower target residence time. |
References
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ACS Publications. "Design, Synthesis, and Biological Evaluation of Deuterated C-Aryl Glycoside as a Potent and Long-Acting Renal Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Available at: [Link][3]
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ResearchGate. "Biosensitivity and Theoretical Electronic Structure Investigations on 3-(2-Hydroxyphenyl)-2-iminothiazolidin-4-one and Its Zn2+ and Cd2+ Metal Complexes." ResearchGate. Available at:[Link][4]
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ResearchGate. "Synthesis and Evaluation of N-Substituted Thiazolidine-2,4-dione Containing Pyrazole as a Potent Antimicrobial Agents." ResearchGate. Available at: [Link][2]
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RSC Publishing. "Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors." RSC Advances. Available at:[Link]
